![molecular formula C12H13NO2 B7901174 6,7-Dimethoxy-4-methylquinoline](/img/structure/B7901174.png)
6,7-Dimethoxy-4-methylquinoline
Overview
Description
6,7-Dimethoxy-4-methylquinoline is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dimethoxy-4-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxy-4-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Marine Alkaloids : This compound has been used in the synthesis of several marine alkaloids. For example, it has been converted into isobatzelline B, a sulfur-containing pyrrolo[4,3,2-de]quinoline marine alkaloid (Álvarez, Bros, & Joule, 1998). Similarly, it has been transformed into intermediates for the marine alkaloids damirone A and B (Roberts, Venemalm, Álvarez, & Joule, 1994).
Anticonvulsant Effects : A study on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives demonstrated significant anticonvulsant activity in animal models, pointing towards potential applications in epilepsy treatment (Gitto et al., 2010).
Cytotoxicity Against Cancer Cells : Various derivatives of 6,7-Dimethoxy-4-methylquinoline have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating potential applications in cancer therapy (Lee et al., 2000).
Synthesis of Pyrrolo[4,3,2-de]quinolines : The compound has been used in the formal total syntheses of various complex structures like damirones A and B, batzelline C, isobatzelline C, discorhabdin C, and makaluvamines A-D (Roberts, Joule, Bros, & Álvarez, 1997).
Enantioselective Synthesis : It has been used for the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, demonstrating its utility in creating complex molecular structures (Blank & Opatz, 2011).
Analgesic and Anti-Inflammatory Effects : A study showed that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline possess significant analgesic and anti-inflammatory activity, suggesting potential medical applications (Rakhmanova et al., 2022).
properties
IUPAC Name |
6,7-dimethoxy-4-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-4-5-13-10-7-12(15-3)11(14-2)6-9(8)10/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGJUDFCBXVRHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NC=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-methylquinoline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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